Cas no 20224-09-3 ((2E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one)

(2E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one structure
20224-09-3 structure
Product name:(2E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
CAS No:20224-09-3
MF:C17H14N2O2
MW:278.305263996124
CID:1392395
PubChem ID:5469980

(2E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
    • 2-propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-, (2E)-
    • (E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
    • 20224-09-3
    • NSC695163
    • NSC-695163
    • 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-
    • 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one
    • 2-(p-Methoxycinnamoyl)benzimidazole
    • CHEMBL1997726
    • AE-842/31981001
    • AKOS002675649
    • Inchi: InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H,18,19)/b11-8+
    • InChI Key: QSCCDAGMEXKGHL-DHZHZOJOSA-N
    • SMILES: COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2

Computed Properties

  • Exact Mass: 278.10562
  • Monoisotopic Mass: 278.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 54.98

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